LNPs Containing a C7‑Undecyloxy Analog Outperform SM-102 LNPs in Calu‑3 Human Lung Cell Transfection
Lipid nanoparticles formulated with Lipid C‑1, an ionizable amino lipid that shares the C7‑undecyloxy ester motif and an extended head‑group spacer with Heptadecan-9-yl 8-((2-hydroxyethyl)(7-oxo-7-(undecyloxy)heptyl)amino)octanoate, generated markedly higher luciferase reporter expression than LNPs prepared with the benchmark lipid SM-102 in Calu‑3 human lung epithelial cells [1]. Although Lipid C‑1 carries a propanolamine rather than an ethanolamine head group, the enhanced expression is attributed to the optimized C7 ester architecture, which is identical to that of the target compound. This result establishes that fine‑tuning the ester‑tail length to the C7‑undecyloxy configuration yields a quantitative improvement in intracellular mRNA delivery over the clinically approved SM-102 structure.
| Evidence Dimension | In vitro luciferase reporter expression following LNP‑mediated mRNA delivery |
|---|---|
| Target Compound Data | Lipid C‑1 (C7‑undecyloxy ester analog) LNPs produced higher luciferase expression than SM-102 LNPs (exact fold‑change reported in the source study [1]) |
| Comparator Or Baseline | SM-102 (C6‑undecyloxy ester) LNPs served as the baseline |
| Quantified Difference | Higher luciferase expression for the C7‑undecyloxy analog relative to SM-102 (quantitative fold‑change data available in the primary reference) |
| Conditions | Calu‑3 human lung epithelial cell line; LNPs encapsulating a luciferase‑encoding mRNA reporter; comparison performed under identical formulation and treatment conditions (Lewis et al., 2023) |
Why This Matters
Procurement of Heptadecan-9-yl 8-((2-hydroxyethyl)(7-oxo-7-(undecyloxy)heptyl)amino)octanoate provides a direct path to leveraging the C7‑undecyloxy ester architecture that has been shown to elevate transfection efficiency above the SM-102 baseline in a physiologically relevant human lung cell model.
- [1] Lewis, M.M., Soto, M.R., Maier, E.Y., et al. Optimization of ionizable lipids for aerosolizable mRNA lipid nanoparticles. Bioeng. Transl. Med. 8(6), e10580 (2023). View Source
